1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride
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Overview
Description
The compound “1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride” belongs to the class of oxadiazoles . Oxadiazoles are physiologically active heterocyclic compounds with a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the FT-IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound include a melting point of 222-223°C . The compound is a powder and should be stored at 4°C .Scientific Research Applications
Chemical Reactivity and Fragmentation
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane demonstrates remarkable chemical reactivity due to its structural strain, leading to its fragmentation into simpler molecules under specific conditions. This characteristic makes it an interesting subject for studying the effects of structural strain on chemical reactivity and fragmentation pathways. For instance, Grob and Krasnobajew (1964) found that related azabicyclo hexane compounds undergo fragmentation to N-methylene-3-butenyl-amine upon heating, suggesting potential applications in synthetic chemistry for generating specific fragments from complex molecules Grob & Krasnobajew, 1964.
Synthetic Applications
The compound's unique bicyclic structure has been utilized in synthetic chemistry, particularly in the synthesis of complex organic molecules. Stevens and Kimpe (1996) detailed a method for synthesizing 2-Azabicyclo[2.1.1]hexanes, which share a similar bicyclic skeleton, by imination of previously unknown ketones, showcasing the compound's utility in creating insect antifeedants and other bioactive molecules Stevens & Kimpe, 1996.
Pharmacological Research
In pharmacological research, derivatives of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane have been explored for their potential as analgesic agents. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo hexanes, demonstrating their effectiveness as nonnarcotic analgesic agents in preclinical models. This research indicates the compound's potential as a scaffold for developing new analgesic drugs Epstein et al., 1981.
Anticancer and Antiangiogenic Properties
Research into novel thioxothiazolidin-4-one derivatives has revealed significant anticancer and antiangiogenic effects in mouse models. Chandrappa et al. (2010) found that these derivatives, which incorporate structures related to oxadiazoles, effectively inhibit tumor growth and angiogenesis, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment Chandrappa et al., 2010.
Antidepressant-like Actions
DOV 21,947, a compound structurally related to 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane, has been studied for its antidepressant-like properties. Skolnick et al. (2003) demonstrated that it inhibits the reuptake of serotonin, norepinephrine, and dopamine, suggesting its potential as a "triple" reuptake inhibitor for treating depression Skolnick et al., 2003.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of “1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride” is currently unknown due to the lack of specific studies on this compound . The compound contains an oxadiazole ring, which is known to interact with various biological targets, but the exact interactions of this specific compound remain to be elucidated .
Biochemical Pathways
Oxadiazoles, in general, have been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties . .
Biochemical Analysis
Biochemical Properties
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties, interacting with various enzymes and proteins
Cellular Effects
Other 1,2,4-oxadiazole derivatives have shown anticancer activity against different cancer cell lines They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-(2-azabicyclo[2.1.1]hexan-1-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-5-10-7(12-11-5)8-2-6(3-8)4-9-8;/h6,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABDESWHGMZSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C23CC(C2)CN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-65-5 |
Source
|
Record name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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